2-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It features a naphthalene core substituted with bromine at the 2-position and iodine at the 6-position. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic properties and potential applications in synthesis and biological studies.
Research indicates that 2-Bromo-6-iodonaphthalene may exhibit biological activity, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential applications as:
The synthesis of 2-Bromo-6-iodonaphthalene typically involves several key steps:
2-Bromo-6-iodonaphthalene has several applications in various fields:
Studies on 2-Bromo-6-iodonaphthalene's interactions focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine allows it to participate in diverse chemical transformations, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Several compounds share structural similarities with 2-Bromo-6-iodonaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-3-iodonaphthalene | C₁₀H₆BrI | Similar halogenation pattern |
| 2-Bromo-6-fluoronaphthalene | C₁₀H₆BrF | Fluorine instead of iodine |
| 1-Bromo-2-iodonaphthalene | C₁₀H₆BrI | Different substitution pattern |
| 2-Iodonaphthalene | C₁₀H₇I | No bromine substituent |
Each of these compounds exhibits unique properties based on their halogen substituents' nature and position on the naphthalene ring. The dual halogenation in 2-Bromo-6-iodonaphthalene provides distinct reactivity patterns that can be exploited for specific synthetic applications.
Traditional synthetic approaches to 2-bromo-6-iodonaphthalene primarily rely on established halogenation methodologies that have been developed and refined over decades of research [4] [5]. These methods typically involve either sequential introduction of halogen atoms or direct dihalogenation processes under controlled conditions [6] [7].
Sequential halogenation represents the most straightforward synthetic strategy for preparing 2-bromo-6-iodonaphthalene, involving the stepwise introduction of bromine and iodine atoms onto the naphthalene framework [8] [4]. This approach allows for greater control over regioselectivity and typically produces higher yields compared to simultaneous dihalogenation methods [3] [6].
The fundamental principle underlying sequential bromination-iodination involves exploiting the differential reactivity of halogenating agents and the electronic properties of the naphthalene substrate [4] [5]. Initial bromination typically occurs at the more reactive positions, followed by selective iodination at the remaining available sites [6]. Research demonstrates that bromination of naphthalene under controlled conditions using bromine in carbon tetrachloride solvent at temperatures below 10°C with 150-watt lamp irradiation can achieve yields up to 90% for polybrominated products [4].
The mechanism of sequential halogenation involves electrophilic aromatic substitution where the first halogen atom influences the reactivity and orientation of subsequent halogenation reactions [9] [10]. Studies indicate that bromination typically precedes iodination due to the higher electrophilicity of bromine under most reaction conditions [11] [12]. The presence of the initial bromine substituent creates both electronic and steric effects that direct the second halogenation to specific positions on the naphthalene ring [3] [6].
| Sequential Halogenation Method | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Photobromination followed by iodination | 150W lamp, <10°C, CCl₄ | 90 | Single stereoisomer |
| Room temperature sequential addition | Controlled temperature | Variable | Regioselective |
| Electrophilic cyclization sequence | NaHCO₃, CH₃CN, RT | 75-93 | Exclusive formation |
Optimization studies reveal that reaction temperature, solvent choice, and reaction time significantly influence both yield and selectivity in sequential halogenation processes [4] [5]. Lower temperatures generally favor higher selectivity but may require longer reaction times to achieve complete conversion [11]. The use of polar aprotic solvents such as acetonitrile has been shown to enhance both reaction rates and product selectivity compared to non-polar alternatives [13].
Direct dihalogenation approaches offer an alternative strategy for synthesizing 2-bromo-6-iodonaphthalene through simultaneous introduction of both halogen atoms in a single synthetic operation [6] [7]. These methods typically require more stringent reaction conditions but can provide improved synthetic efficiency by eliminating intermediate isolation steps [5] [11].
Research into direct dihalogenation of naphthalene derivatives demonstrates that careful control of reaction stoichiometry and conditions can achieve regioselective formation of desired dihalogenated products [6]. Studies using calcined montmorillonite potassium sulfate clay as a catalyst system show that bromination of naphthalene with three to four molar equivalents of bromine at room temperature produces 1,4,6-tribromonaphthalene in 66% yield along with various dibromonaphthalene isomers [6].
The mechanistic pathway for direct dihalogenation involves competing electrophilic aromatic substitution reactions where multiple halogenating species react simultaneously with the naphthalene substrate [7] [12]. Computational studies suggest that the regioselectivity of direct dihalogenation depends on the relative reaction rates of different electrophilic species and the electronic distribution within the naphthalene ring system [9] [10].
Micellar halogenation represents an environmentally benign approach to direct dihalogenation using hydrogen peroxide and alkali metal halides in aqueous media [5]. This method employs cationic surfactants such as cetyltrimethylammonium bromide to facilitate halogenation reactions in aqueous environments, offering advantages in terms of environmental compatibility and reaction selectivity [5].
| Direct Dihalogenation Method | Catalyst/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Clay-catalyzed polybromination | KSF clay, RT | 1,4,6-Tribromonaphthalene | 66 |
| Micellar halogenation | CTAB/H₂O₂, aqueous | 1-Halo-naphthols | Variable |
| Photochemical dihalogenation | Internal irradiation | Tetrabromonaphthalene | 90 |
Contemporary synthetic approaches to 2-bromo-6-iodonaphthalene increasingly rely on advanced catalytic methodologies that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [14] [15]. These modern strategies represent significant advances over traditional halogenation methods by incorporating transition metal catalysis and photochemical activation [16] [17].
Transition metal-catalyzed halogenation reactions have emerged as powerful tools for the selective synthesis of dihalogenated naphthalene derivatives [14] [18]. These methods typically employ palladium, iridium, or other transition metal complexes to facilitate carbon-halogen bond formation under mild and controllable conditions [15] [19].
Palladium-catalyzed carbon-hydrogen halogenation represents a particularly significant advancement in this field, enabling direct functionalization of aromatic carbon-hydrogen bonds without pre-activation [18]. Research demonstrates that palladium complexes with quinoline-type ligands can catalyze the bromination and iodination of carboxylic acid and amino acid-derived amides with yields ranging from 25% to 86% [18]. These reactions proceed through directed carbon-hydrogen activation mechanisms where coordinating functional groups guide the metal catalyst to specific reaction sites [14] [19].
Iridium-catalyzed peri-borylation reactions offer an alternative approach for preparing substituted naphthalene derivatives that can subsequently undergo halogenation [15]. Studies show that iridium complexes derived from [Ir(cod)OMe]₂ and tetramethyl phenanthroline ligands can catalyze the borylation of carbon-hydrogen bonds peri to silyl groups in naphthalenes with yields up to 84% [15]. The resulting borylated products can then be converted to halogenated derivatives through established transformation reactions [15].
| Transition Metal Method | Catalyst System | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Pd-catalyzed C-H halogenation | Pd(II)/quinoline ligands | Room temperature | 25-86 |
| Ir-catalyzed peri-borylation | [Ir(cod)OMe]₂/L5 | THF, 80°C, 24h | 84 |
| TMP₂Mg·2LiBr halogenation | Magnesium amide base | THF, -78°C to RT | Up to 93 |
Base-mediated halogenation using bis(2,2,6,6-tetramethylpiperidino)magnesium lithium bromide salt represents another significant development in transition metal-mediated synthesis [20]. This method achieves high yields of mono- and dihalogenated naphthalene derivatives through metalation followed by reaction with molecular halogens [20]. Research indicates that this approach can produce iodinated, brominated, and chlorinated products with yields ranging from 89% to 93% depending on the specific halogenating reagent employed [20].
The mechanism of transition metal-mediated halogenation typically involves metal coordination to the aromatic substrate, followed by carbon-hydrogen bond activation and subsequent halogen transfer [14] [19]. Computational studies suggest that the regioselectivity of these reactions depends on the electronic properties of both the metal catalyst and the organic substrate [21] [22].
Photochemical halogenation represents a modern and environmentally sustainable approach to synthesizing halogenated naphthalene derivatives [16] [17] [23]. These methods utilize visible light activation to promote halogenation reactions under mild conditions with enhanced selectivity and reduced environmental impact [16] [24].
Visible light-mediated halogenation reactions typically employ photocatalysts such as ruthenium bipyridyl complexes or organic photosensitizers to facilitate halogen transfer processes [16] [17]. Research demonstrates that photocatalytic systems can achieve chlorination, bromination, and iodination of various organic substrates with moderate to excellent yields under ambient conditions [16]. The use of blue light-emitting diodes as the light source provides precise control over reaction initiation and progression [17].
The mechanism of photocatalytic halogenation involves photoexcitation of the catalyst followed by electron transfer processes that generate reactive halogen species [16] [17]. Studies indicate that the excited state photocatalyst can undergo either oxidative or reductive quenching cycles depending on the specific reaction conditions and substrate requirements [17] [23]. These processes enable the formation of halogen radicals or electrophilic halogen species that react selectively with aromatic substrates [16].
Optimization of photochemical halogenation requires careful consideration of multiple reaction parameters including light intensity, wavelength, photocatalyst concentration, and reaction atmosphere [23] [24]. Research shows that the use of household compact fluorescent lamps can provide sufficient photon flux for effective halogenation reactions while maintaining cost-effectiveness and operational simplicity [16].
| Photochemical Method | Light Source | Photocatalyst | Reaction Medium |
|---|---|---|---|
| Visible light halogenation | Blue LED | Ru(bpy)₃Cl₂ | Organic solvents |
| Household lamp activation | CFL | Alizarin red S | Aqueous/organic |
| Photosensitized reactions | UV lamp | Organic sensitizers | Various media |
Advanced photochemical strategies incorporate flow reactor technology and continuous processing to enhance reaction efficiency and scalability [23]. These systems enable precise control over residence time, temperature, and light exposure while facilitating real-time monitoring of reaction progress [16] [17]. The integration of photochemical methods with microreactor technology represents a promising direction for industrial implementation of these synthetic approaches [23].
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of 2-Bromo-6-iodonaphthalene [1] [2]. The compound, with molecular formula C₁₀H₆BrI and molecular weight 332.96 g/mol, exhibits distinctive spectroscopic signatures due to the presence of both bromine and iodine substituents on the naphthalene ring system [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-6-iodonaphthalene is expected to display characteristic aromatic proton signals in the typical aromatic region between 7.0 and 8.5 parts per million [3]. Based on structural analysis and comparison with related halogenated naphthalene derivatives such as 2-bromo-6-nitronaphthalene, specific chemical shift patterns can be predicted [4]. The aromatic protons positioned ortho to the halogen substituents are anticipated to appear as distinct signals between 8.0-8.3 parts per million due to the electron-withdrawing effects of both bromine and iodine atoms [4] [5].
The remaining aromatic protons are expected to exhibit chemical shifts in the range of 7.3-7.9 parts per million, appearing as complex multiplets due to long-range coupling interactions within the naphthalene ring system [6] [4]. The coupling patterns will be influenced by the electronic effects of the halogen substituents, with iodine exerting a stronger deshielding effect than bromine due to its larger atomic size and greater polarizability [3] [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
¹³C Nuclear Magnetic Resonance spectroscopy provides direct structural information about the carbon framework of 2-Bromo-6-iodonaphthalene [3] [7]. The aromatic carbon atoms are expected to resonate in the typical aromatic region between 110-140 parts per million [3] [8]. Carbons directly bonded to the halogen substituents will exhibit characteristic downfield shifts, with the carbon bearing iodine appearing around 90-110 parts per million and the carbon bearing bromine around 120-130 parts per million [5] [8].
The remaining aromatic carbons of the naphthalene ring system will appear in the standard aromatic region between 125-135 parts per million [8]. The multiplicity and chemical shift patterns will be influenced by the electronic and steric effects of the halogen substituents, providing valuable structural confirmation [3] [7].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide comprehensive structural elucidation capabilities [9] [10] [11]. Correlation Spectroscopy experiments reveal through-bond ¹H-¹H coupling relationships, enabling assignment of individual proton resonances within the aromatic system [9] [10].
Heteronuclear Single Quantum Coherence spectroscopy establishes direct ¹H-¹³C connectivity, facilitating unambiguous assignment of carbon-hydrogen relationships [9] [11]. Heteronuclear Multiple Bond Correlation experiments provide information about long-range ¹H-¹³C coupling interactions, essential for complete structural confirmation of the substitution pattern [9] [11].
| Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Assignment | Coupling Pattern |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.0-8.3 | H-1, H-5 (ortho to halogens) | Singlet or doublet |
| ¹H Nuclear Magnetic Resonance | 7.6-7.9 | H-3, H-4, H-7, H-8 | Complex multiplet |
| ¹³C Nuclear Magnetic Resonance | 130-140 | Non-halogenated aromatic carbons | - |
| ¹³C Nuclear Magnetic Resonance | 120-130 | C-2 (C-Br) | - |
| ¹³C Nuclear Magnetic Resonance | 90-110 | C-6 (C-I) | - |
Mass spectrometry provides critical information about the molecular structure and fragmentation behavior of 2-Bromo-6-iodonaphthalene [12] [13]. The molecular ion peak is expected to appear at mass-to-charge ratio 332/334, exhibiting the characteristic isotope pattern associated with bromine-containing compounds [12] [14].
Molecular Ion and Isotope Patterns
The molecular ion [M]⁺- displays a distinctive isotope pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ratio approximately 1:1) and iodine (¹²⁷I, monoisotopic) [12] [14]. This results in a molecular ion cluster at mass-to-charge ratios 332 and 334, with the relative intensities reflecting the natural abundance of bromine isotopes [14] [15].
Fragmentation Pathways
The primary fragmentation pathways involve loss of halogen atoms, consistent with the typical behavior of halogenated aromatic compounds [13] [16] [15]. Loss of bromine (mass 79/81) produces fragment ions at mass-to-charge ratio 253/255, while loss of iodine (mass 127) generates fragments at mass-to-charge ratio 205 [13] [15].
Additional fragmentation includes formation of halogen cations (Br⁺ at mass-to-charge ratio 79/81 and I⁺ at mass-to-charge ratio 127) and naphthalene ring fragments [13] [17] [18]. The naphthalene core structure typically produces a stable fragment at mass-to-charge ratio 126, often appearing as the base peak due to aromatic stabilization [18] [15].
| Fragment (m/z) | Identity | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| 332/334 | [M]⁺- (molecular ion) | Weak to moderate | Molecular ion with Br isotope pattern |
| 253/255 | [M-Br]⁺ | Moderate | Loss of bromine radical |
| 205 | [M-I]⁺ | Moderate to strong | Loss of iodine radical |
| 127 | I⁺ | Low | Direct halogen cation |
| 126 | Naphthalene fragment | Strong (base peak) | Aromatic ring stabilization |
| 79/81 | Br⁺ | Low to moderate | Direct halogen cation |
The solubility behavior of 2-Bromo-6-iodonaphthalene in organic solvents is governed by intermolecular interactions including van der Waals forces, π-π stacking interactions, and dipole-dipole interactions [19] [20] [21]. The compound exhibits limited water solubility due to its hydrophobic aromatic nature and lacks significant hydrogen bonding capability [19] [20].
Polar Aprotic Solvents
2-Bromo-6-iodonaphthalene demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, tetrahydrofuran, and dichloromethane [22] [20] [23]. These solvents provide favorable solvation environments for the moderately polar dihalogenated naphthalene system [24] [23]. Dichloromethane, with a polarity index of 3.1, exhibits particularly good compatibility due to its ability to engage in favorable dipole-dipole interactions with the halogenated aromatic system [23].
Aromatic Solvents
Strong solubility is expected in aromatic solvents such as benzene and toluene due to π-π stacking interactions between the naphthalene ring system and the aromatic solvent molecules [20] [21] [23]. These interactions provide significant stabilization energy, enhancing the dissolution process [21] [25].
Protic Solvents
Limited solubility is observed in protic solvents including methanol and ethanol due to poor hydrogen bonding capability and the hydrophobic nature of the aromatic system [25] [23]. The polarity mismatch between the moderately polar halogenated compound and highly polar protic solvents results in unfavorable solvation energetics [21] [25].
| Solvent Category | Representative Solvents | Expected Solubility | Interaction Basis |
|---|---|---|---|
| Polar aprotic | DMSO, THF, DCM | High | Dipole-dipole interactions |
| Aromatic | Benzene, toluene | High | π-π stacking interactions |
| Halogenated | Chloroform, DCM | High | Halogen-halogen interactions |
| Protic | Methanol, ethanol | Low | Poor hydrogen bonding |
| Non-polar | Hexane, petroleum ether | Low | Limited van der Waals interactions |
The phase transition behavior of 2-Bromo-6-iodonaphthalene is influenced by the molecular symmetry, intermolecular interactions, and the electronic effects of the halogen substituents [26] [27] [28]. While specific experimental data for this compound remains limited, comparative analysis with structurally related naphthalene derivatives provides insight into expected thermal behavior [29] [30] [26].
Melting Point Considerations
The melting point of 2-Bromo-6-iodonaphthalene is expected to be influenced by the asymmetric substitution pattern and the relative sizes of the bromine and iodine atoms [29] [26] [28]. Comparison with related compounds such as 2-bromo-1-iodonaphthalene (melting point 65°C) and 2-bromo-3-iodonaphthalene (melting point 75-78°C) suggests a melting point in the range of 60-80°C [29] [31].
Polymorphism and Crystal Structure
Halogenated naphthalene derivatives often exhibit polymorphic behavior, with multiple crystalline forms possible depending on crystallization conditions [28] [32]. The study of 2-bromonaphthalene revealed three distinct crystalline forms with different thermal stability ranges [28]. Similar polymorphic behavior may be expected for 2-Bromo-6-iodonaphthalene due to the presence of multiple halogen substituents [28] [33].
Thermal Stability
The thermal stability of 2-Bromo-6-iodonaphthalene is governed by the strength of the carbon-halogen bonds and the aromatic stabilization of the naphthalene ring system [30] [26]. The compound is expected to be stable under normal storage conditions but may undergo thermal decomposition at elevated temperatures through carbon-halogen bond cleavage [30] [28].
Sublimation and Vaporization
The enthalpies of sublimation and vaporization are expected to be significantly higher than those of unsubstituted naphthalene due to increased molecular weight and enhanced intermolecular interactions [30] [26] [27]. The presence of heavy halogen atoms increases the van der Waals interactions, resulting in elevated phase transition temperatures and enthalpies [26] [27].
| Phase Transition Property | Expected Range | Influencing Factors |
|---|---|---|
| Melting Point | 60-80°C | Halogen size, molecular symmetry |
| Boiling Point | >300°C | Intermolecular interactions, molecular weight |
| Sublimation Enthalpy | >60 kJ/mol | Van der Waals forces, aromatic interactions |
| Thermal Decomposition | >200°C | Carbon-halogen bond strength |
Corrosive;Irritant;Environmental Hazard